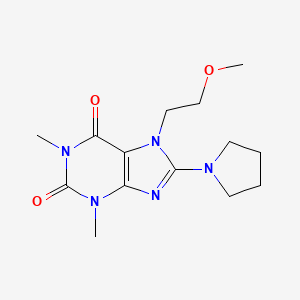
(2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid typically involves the following steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a involving a diene and a dienophile, followed by hydrogenation to introduce the methyl groups.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with a carbonyl compound to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
化学反应分析
Types of Reactions:
Oxidation: (2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Material Science: It can be incorporated into polymers to modify their properties, such as flexibility and thermal stability.
Biology and Medicine:
Drug Development: (2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biochemical Research: It can be used to study enzyme interactions and metabolic pathways.
Industry:
Agriculture: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides.
Cosmetics: It may be incorporated into formulations to enhance the stability and efficacy of cosmetic products.
作用机制
The mechanism by which (2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological outcomes.
相似化合物的比较
(2S)-2-(Cyclobutyl)propanoic acid: Lacks the methyl groups on the cyclobutyl ring, resulting in different chemical and biological properties.
(2S)-2-(3,3-Dimethylcyclopentyl)propanoic acid: Contains a cyclopentyl ring instead of a cyclobutyl ring, leading to variations in reactivity and applications.
Uniqueness: The presence of the 3,3-dimethylcyclobutyl ring in (2S)-2-(3,3-Dimethylcyclobutyl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications.
属性
IUPAC Name |
(2S)-2-(3,3-dimethylcyclobutyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)7-4-9(2,3)5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWYHYUZDOEHOW-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CC(C1)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2472711.png)
![3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide](/img/structure/B2472712.png)
![4,5-dimethyl-2-[4-(5-nitrofuran-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2472714.png)




![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzamide](/img/structure/B2472724.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2472726.png)
![3-(3-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2472727.png)
![[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester](/img/structure/B2472728.png)

![tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B2472731.png)

